3,4-Dimetilhexano-2,5-diona

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3,4-diacetylhexane-2,5-dione involves the reaction of acetylacetone with iodine. This process is characterized by detailed molecular structure characterization techniques such as 1H NMR, MS, IR, and UV-Vis spectra, providing insights into the compound's formation and structural integrity (Liu Wan-yun, 2009).

Molecular Structure Analysis

The crystal structure of related compounds, such as dimeric 1-hydroxyhexane-2,3-dione, reveals the presence of a 1,3-dioxolane ring, offering a glimpse into the structural dynamics of similar diones. The dimer structure, elucidated using PXRD and confirmed by NMR, IR, Raman spectroscopy, and DFT calculations, sheds light on the molecular arrangement and stability of these compounds (Bartosz Trzewik et al., 2016).

Chemical Reactions and Properties

3,4-Dimethylhexane-2,5-dione undergoes various chemical reactions, demonstrating its reactivity and versatility. For instance, the thermal ring opening of related cyclohexene diones at specific temperatures to generate highly reactive intermediates that can form polycyclic compounds through Diels-Alder adducts or undergo intramolecular rearrangements, highlights the potential for synthesizing complex molecular structures from simple diones (Yoshinori Kanao, Masaji Oda, 1984).

Physical Properties Analysis

The physical properties of 3,4-diacetylhexane-2,5-dione, such as its thermal behavior, have been studied through TG-DTG and DSC analyses. These studies reveal significant mass loss within a specific temperature range and observe both exothermic and endothermic peaks, indicating the compound's thermal stability and decomposition characteristics (Liu Wan-yun, 2009).

Chemical Properties Analysis

The chemical properties of 3,4-Dimethylhexane-2,5-dione and its derivatives have been explored through various synthesis routes and reactions, leading to the formation of diverse compounds. These studies provide valuable insights into the reactivity, functional group transformations, and potential applications of 3,4-Dimethylhexane-2,5-dione in synthetic chemistry (I. Yavari, M. Sabbaghan, 2007).

Aplicaciones Científicas De Investigación

β-Hidroxi Cetona

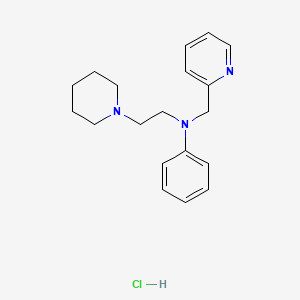

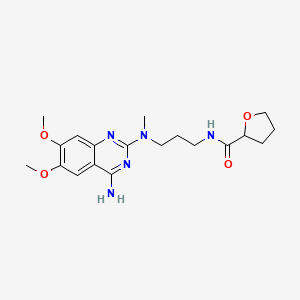

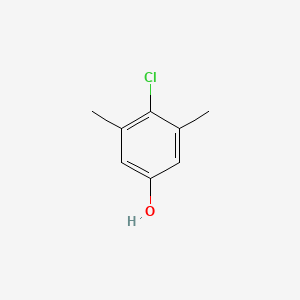

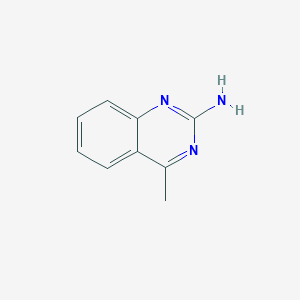

3,4-Dimetilhexano-2,5-diona es un tipo de β-hidroxi cetona {svg_1}. Las β-hidroxi cetonas son importantes en diversas reacciones químicas y se utilizan a menudo como bloques de construcción en la síntesis orgánica.

Síntesis de Heteroanálogos de Azuleno Sustituidos

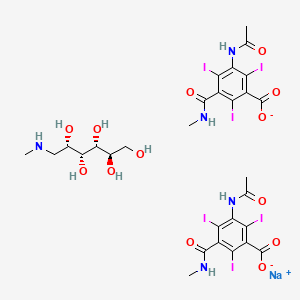

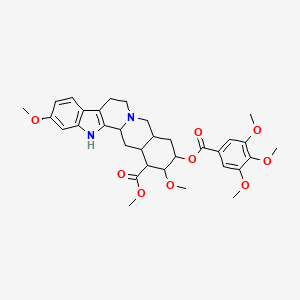

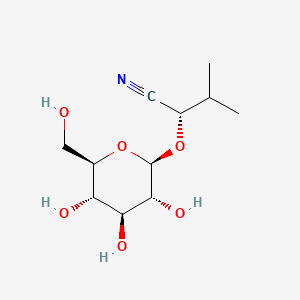

This compound se ha utilizado como un sintón efectivo para la síntesis de heteroanálogos de azuleno sustituidos mediante reacciones de ciclocondensación {svg_2}. Este método se basa en la ciclocondensación de 3,4-dimetilhexano-2,5-dionas con aldehídos aromáticos y ortoformatos trialquílicos bajo la acción de una solución de ácido perclórico al 16% en anhídrido acético {svg_3}.

Síntesis de Percloratos de 4,8-Dialcoxi-6-Aril-1,3-Dimetilciclohepta [c]furano

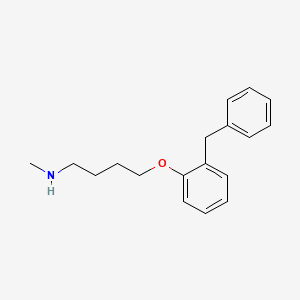

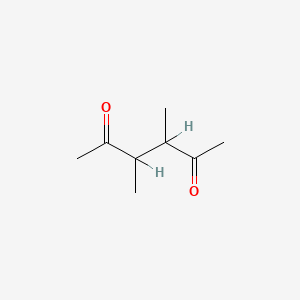

Se ha desarrollado un método de una sola olla para la síntesis de percloratos de 4,8-dialcoxi-6-aril-1,3-dimetilciclohepta [c]furano {svg_4}. Este método también se basa en la ciclocondensación de 3,4-dimetilhexano-2,5-dionas con aldehídos aromáticos y ortoformatos trialquílicos {svg_5}.

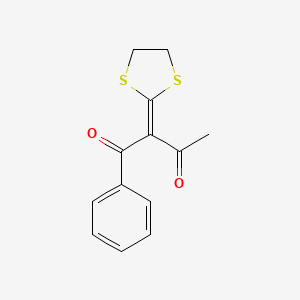

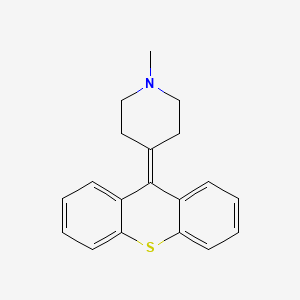

Síntesis de Compuestos de Mitad de Sándwich RhIII e IrIII: this compound es un reactivo útil para la síntesis de compuestos de mitad de sándwich RhIII e IrIII {svg_6}. Estos compuestos han mostrado buenas propiedades antimicrobianas contra Mycobacterium smegmatis {svg_7}.

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of rhiii and iriii half sandwich compounds, which exhibit antimicrobial properties .

Mode of Action

The presence of two opposed keto groups within a cyclohexadiene ring creates a highly reactive platform due to the inherent electronic and steric strains .

Result of Action

Similar compounds have shown antimicrobial properties against mycobacterium smegmatis , suggesting potential antibacterial activity.

Safety and Hazards

Propiedades

IUPAC Name |

3,4-dimethylhexane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5(7(3)9)6(2)8(4)10/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECZPGNLQXZLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948086 | |

| Record name | 3,4-Dimethylhexane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25234-79-1 | |

| Record name | 3,4-Dimethyl-2,5-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25234-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-2,5-hexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylhexane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylhexane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3,4-Dimethylhexane-2,5-dione utilized in the synthesis of substituted bipyrrole compounds?

A1: 3,4-Dimethylhexane-2,5-dione serves as a crucial starting material in the synthesis of 2,2′,3,3′,4,4′,5,5′-Octamethyl-1,1′-bipyrrole (6). The reaction involves 3,4-Dimethylhexane-2,5-dione (4) reacting with hydrazine, leading to the formation of the desired bipyrrole derivative []. This synthetic route highlights the compound's utility in constructing more complex heterocyclic systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1207531.png)